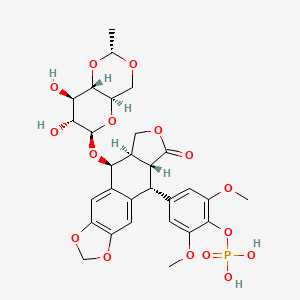

依托泊苷磷酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

科学研究应用

依托泊苷磷酸酯在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

依托泊苷磷酸酯通过抑制DNA拓扑异构酶II发挥作用,该酶对于DNA复制和细胞分裂至关重要 . 通过与DNA和拓扑异构酶II形成复合物,依托泊苷磷酸酯在DNA链中诱导断裂并阻止其修复 . 这导致DNA断裂积累,最终导致细胞死亡。 依托泊苷磷酸酯主要影响细胞周期的G2和S期 .

安全和危害

Etoposide phosphate can increase your risk of bleeding or infection. Call your doctor if you have unusual bruising or bleeding, or new signs of infection (fever, mouth sores, sore throat, trouble breathing) . Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

未来方向

生化分析

Biochemical Properties

Etoposide phosphate interacts with DNA topoisomerase IIα, a nuclear enzyme involved in regulating DNA topology through a double-strand passage mechanism . The enzyme is a homodimeric enzyme with two symmetrical active sites formed by residues from either half of the dimer . Both active sites cleave DNA, forming an enzyme-bound, double-stranded DNA break .

Cellular Effects

Etoposide phosphate acts by binding in the active site between the ends of cleaved DNA, preventing the enzyme from ligating the DNA . This action blocks the cell cycle, leading to the death of cancer cells .

Molecular Mechanism

The molecular mechanism of Etoposide phosphate involves the inhibition of the ability of topoisomerase II to change the topological conformation of DNA, causing the fragmentation of DNA . This action blocks the cell cycle, leading to the death of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the electrochemical oxidation of Etoposide phosphate by nanoporous gold (NPG) caused a sensitive current peak at +0.27 V with good reproductivity in 50 mM of phosphate buffer (pH 7.4) .

Metabolic Pathways

Etoposide phosphate is involved in the metabolic pathway that regulates DNA topology. It interacts with the enzyme topoisomerase IIα

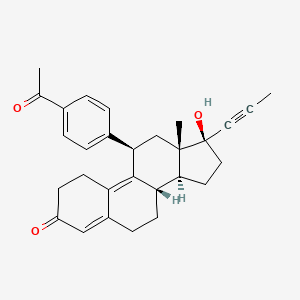

准备方法

合成路线和反应条件: 依托泊苷磷酸酯是由依托泊苷合成而来,依托泊苷是鬼臼毒素的半合成衍生物。 合成过程涉及依托泊苷与磷酸反应形成依托泊苷磷酸酯 . 反应条件通常包括使用合适的溶剂和催化剂,以促进酯化过程。

工业生产方法: 在工业环境中,依托泊苷磷酸酯是通过依托泊苷与磷酸在催化剂存在下反应生产的。 所得产物经纯化和冻干,得到用于静脉输注的无菌粉末 . 依托泊苷磷酸酯的水溶性使其适合静脉给药,减少了输注过程中沉淀的风险 .

化学反应分析

反应类型: 依托泊苷磷酸酯会发生多种化学反应,包括水解、氧化和还原。 主要的反应是磷酸酯键的水解,释放出活性依托泊苷分子 .

常见试剂和条件:

水解: 水或水溶液用于将依托泊苷磷酸酯水解成依托泊苷。

氧化和还原: 这些反应可以在特定条件下发生,例如氧化剂或还原剂的存在。

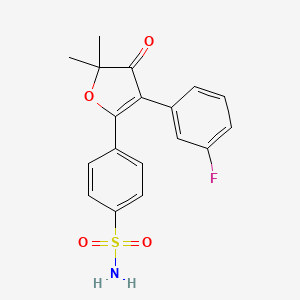

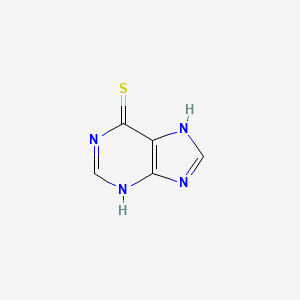

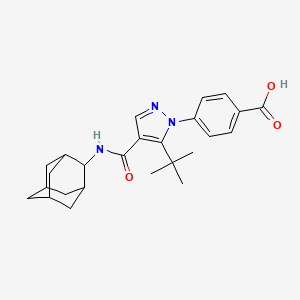

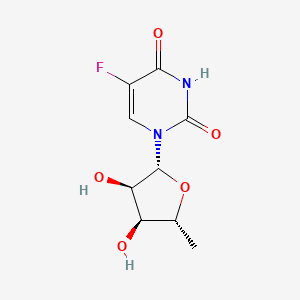

相似化合物的比较

依托泊苷磷酸酯与其他类似化合物进行比较,例如卡铂和氟尿嘧啶,这些化合物也用于癌症治疗 :

依托泊苷磷酸酯的独特性: 依托泊苷磷酸酯的独特性在于其作为拓扑异构酶II抑制剂的作用机制,它专门针对DNA复制过程 . 这使其特别有效地对抗快速分裂的癌细胞。

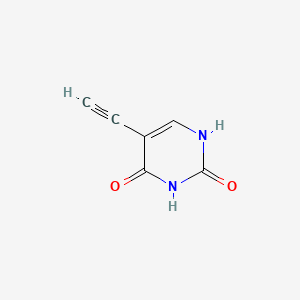

类似化合物清单:

- 卡铂

- 氟尿嘧啶

- 替尼泊苷(另一种鬼臼毒素衍生物)

- 阿霉素(一种拓扑异构酶II抑制剂)

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Etoposide phosphate involves the conversion of Etoposide to Etoposide phosphoric acid, followed by the reaction with phosphorus oxychloride to obtain Etoposide phosphate.", "Starting Materials": ["Etoposide", "Phosphorus oxychloride", "Sodium hydroxide", "Methanol", "Water"], "Reaction": [ "Step 1: Etoposide is dissolved in methanol and treated with sodium hydroxide to form Etoposide sodium salt.", "Step 2: Etoposide sodium salt is then treated with phosphoric acid to obtain Etoposide phosphoric acid.", "Step 3: Etoposide phosphoric acid is dissolved in methanol and reacted with phosphorus oxychloride to form Etoposide phosphate.", "Step 4: The reaction mixture is then neutralized with sodium hydroxide and purified to obtain Etoposide phosphate as a solid." ] } | |

CAS 编号 |

117091-64-2 |

分子式 |

C29H33O16P |

分子量 |

668.5 g/mol |

IUPAC 名称 |

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1 |

InChI 键 |

LIQODXNTTZAGID-GDAYZDJCSA-N |

手性 SMILES |

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

规范 SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

外观 |

Solid powder |

Pictograms |

Flammable; Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMY 40481-30 BMY-40481 BMY-40481-30 Etophos Etopofos Etopophos etoposide phosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)